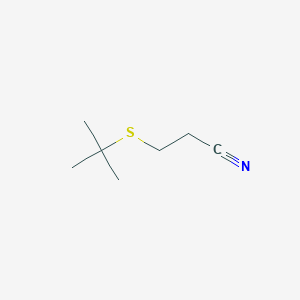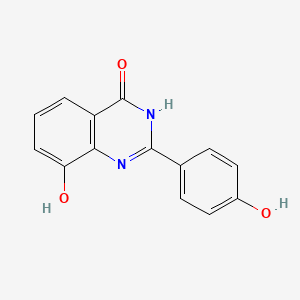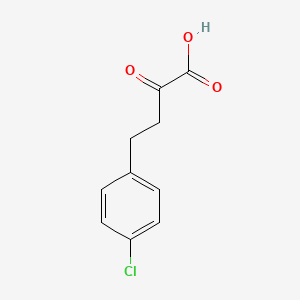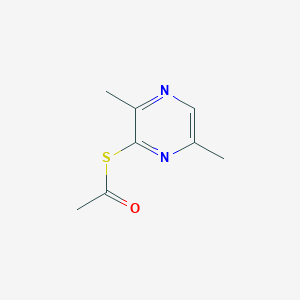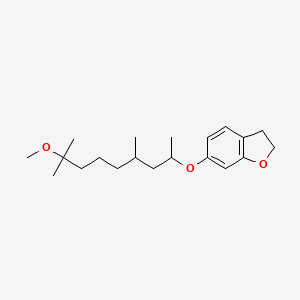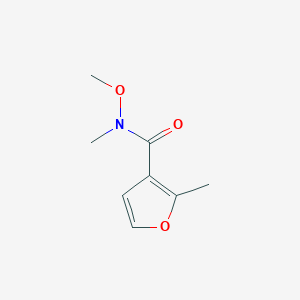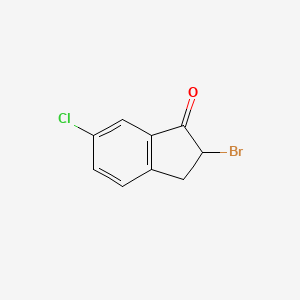
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of indanone derivatives. One common method includes the following steps:
Starting Material: Indanone is used as the starting material.
Bromination: The indanone is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). This step is also performed in an appropriate solvent under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 2,3-dihydro-1H-inden-1-ol.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as 2,3-dihydro-1H-inden-1-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of alcohols or other reduced derivatives.
Oxidation: Formation of ketones or other oxidized derivatives.
科学研究应用
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.
作用机制
The mechanism of action of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the derivative and its intended use.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloroindanone
- 2-Bromo-6-chloro-1-indanone
- 2-Bromo-6-chloro-indan-1-one
Uniqueness
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H6BrClO |
|---|---|
分子量 |
245.50 g/mol |
IUPAC 名称 |
2-bromo-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2 |
InChI 键 |
AXZQGZAKEHWUSJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Cl)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)
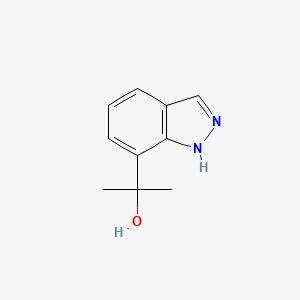
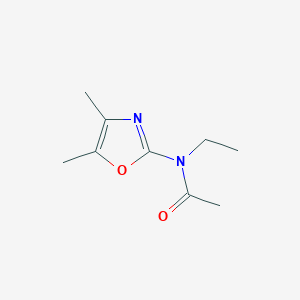
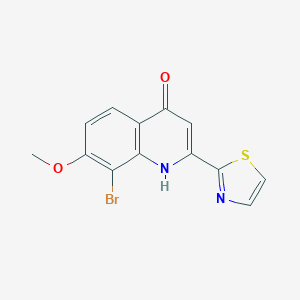
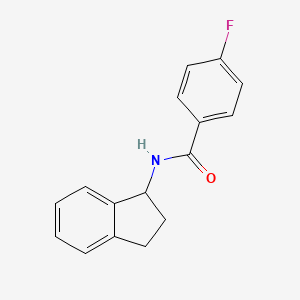
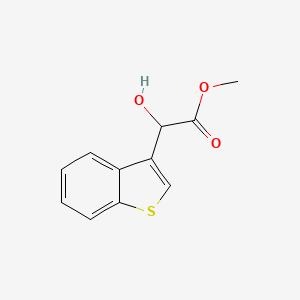
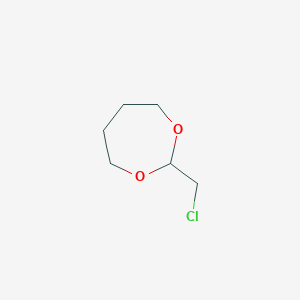
![TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
